molecular formula C7H13N3 B13576073 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine

Cat. No.: B13576073
M. Wt: 139.20 g/mol
InChI Key: FSTYXAAHKGNHQD-UHFFFAOYSA-N
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Description

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of ethyl and methyl groups attached to the imidazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can yield reduced imidazole derivatives.

    Substitution: The presence of ethyl and methyl groups allows for substitution reactions, where other functional groups can replace these groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring.

Scientific Research Applications

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, imidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole-5-amine: Similar in structure but with a methyl group instead of an ethyl group.

    1,3-dimethyl-1H-imidazol-5-amine: Contains two methyl groups attached to the imidazole ring.

    1-ethyl-1H-imidazole-5-amine: Lacks the additional methyl group at the 2-position.

Uniqueness

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine is unique due to the specific arrangement of ethyl and methyl groups on the imidazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

3-ethyl-2,5-dimethylimidazol-4-amine

InChI

InChI=1S/C7H13N3/c1-4-10-6(3)9-5(2)7(10)8/h4,8H2,1-3H3

InChI Key

FSTYXAAHKGNHQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1N)C)C

Origin of Product

United States

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